molecular formula C14H10ClFN6O3 B10893223 4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-nitro-1H-pyrazole-3-carboxamide

4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10893223
M. Wt: 364.72 g/mol
InChI Key: YHPLIJDSUIBLAF-UHFFFAOYSA-N
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Description

4-CHLORO-N~3~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorinated pyrazole ring, a fluorobenzyl group, and a nitro group, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~3~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide and a suitable nucleophile.

    Chlorination: The chlorination of the pyrazole ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the chlorinated pyrazole derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~3~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorinated pyrazole ring can participate in nucleophilic substitution reactions to introduce different substituents.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

    Coupling Reactions: Boronic acids, palladium catalysts, and appropriate bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

4-CHLORO-N~3~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~3~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-fluorobenzyl)benzimidazole
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

4-CHLORO-N~3~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated pyrazole ring, fluorobenzyl group, and nitro group make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H10ClFN6O3

Molecular Weight

364.72 g/mol

IUPAC Name

4-chloro-N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-5-nitro-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H10ClFN6O3/c15-11-12(19-20-13(11)22(24)25)14(23)18-9-5-17-21(7-9)6-8-3-1-2-4-10(8)16/h1-5,7H,6H2,(H,18,23)(H,19,20)

InChI Key

YHPLIJDSUIBLAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)NC(=O)C3=NNC(=C3Cl)[N+](=O)[O-])F

Origin of Product

United States

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